molecular formula C22H26N2O4S B305703 5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B305703
M. Wt: 414.5 g/mol
InChI Key: QHWWNDNRLLXWFW-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as EDP-420, and it has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of EDP-420 involves the activation of various signaling pathways in cells. EDP-420 has been shown to activate the AMP-activated protein kinase pathway, which regulates energy metabolism in cells. EDP-420 also activates the protein kinase B pathway, which plays a role in cell survival and proliferation. Additionally, EDP-420 has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
EDP-420 has been shown to have various biochemical and physiological effects in cells and organisms. In cells, EDP-420 has been shown to induce apoptosis, inhibit angiogenesis, and regulate energy metabolism. In organisms, EDP-420 has been shown to reduce blood glucose levels, reduce oxidative stress, and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using EDP-420 in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. However, one limitation of using EDP-420 is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on EDP-420. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Another direction is to optimize the synthesis method to produce higher yields of pure EDP-420. Additionally, future research could focus on developing derivatives of EDP-420 with improved therapeutic properties and reduced toxicity.

Synthesis Methods

The synthesis of EDP-420 involves a multistep process that requires specific reagents and conditions. The first step involves the reaction of 4-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst. The resulting product is then reacted with 3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in the presence of a base catalyst to obtain EDP-420. This synthesis method has been optimized to produce high yields of pure EDP-420.

Scientific Research Applications

EDP-420 has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, EDP-420 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, EDP-420 has been studied for its ability to regulate blood glucose levels by activating AMP-activated protein kinase. In neurodegenerative disorder research, EDP-420 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-5-[[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H26N2O4S/c1-5-28-19-9-7-18(8-10-19)24-15(2)13-17(16(24)3)14-20-21(25)23(22(26)29-20)11-6-12-27-4/h7-10,13-14H,5-6,11-12H2,1-4H3/b20-14+

InChI Key

QHWWNDNRLLXWFW-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)CCCOC)C

SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CCCOC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CCCOC)C

Origin of Product

United States

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